molecular formula C17H14ClN3O3S B4246949 N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE

Cat. No.: B4246949
M. Wt: 375.8 g/mol
InChI Key: FLARLZARELLHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Chemical Reactions Analysis

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential bacterial enzymes and pathways. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-9(22)19-13-8-14(24-2)10(7-11(13)18)16(23)21-17-20-12-5-3-4-6-15(12)25-17/h3-8H,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLARLZARELLHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE

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